3-(2,4-Difluoroanilino)-3-oxopropanoic acid

ACAT inhibition cholesterol metabolism malonamic acid SAR

3-(2,4-Difluoroanilino)-3-oxopropanoic acid (CAS 154935‑07‑6), also designated N‑(2,4‑difluorophenyl)malonamic acid, belongs to the N‑arylmalonamic acid class and serves as a versatile synthetic intermediate for pharmaceuticals and agrochemicals. Its core structure incorporates a 2,4‑difluoroaniline moiety linked via an amide bond to a malonic acid half‑amide, producing a compact scaffold (C₉H₇F₂NO₃; MW 215.15) with both a free carboxylic acid and an amide coupling handle.

Molecular Formula C9H7F2NO3
Molecular Weight 215.15 g/mol
CAS No. 154935-07-6
Cat. No. B1300547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluoroanilino)-3-oxopropanoic acid
CAS154935-07-6
Molecular FormulaC9H7F2NO3
Molecular Weight215.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)CC(=O)O
InChIInChI=1S/C9H7F2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
InChIKeyBLRHZPRRWUULKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluoroanilino)-3-oxopropanoic Acid (CAS 154935-07-6) — Procurement-Relevant Structural & Functional Profile


3-(2,4-Difluoroanilino)-3-oxopropanoic acid (CAS 154935‑07‑6), also designated N‑(2,4‑difluorophenyl)malonamic acid, belongs to the N‑arylmalonamic acid class and serves as a versatile synthetic intermediate for pharmaceuticals and agrochemicals . Its core structure incorporates a 2,4‑difluoroaniline moiety linked via an amide bond to a malonic acid half‑amide, producing a compact scaffold (C₉H₇F₂NO₃; MW 215.15) with both a free carboxylic acid and an amide coupling handle . The compound is documented in patent literature as a building block for kinase‑targeted agents (e.g., p38 MAPK inhibitor Skepinone‑L) and ACAT inhibitors, and is commercially available in research‑grade purity (≥95%) from multiple global suppliers .

Why Generic Substitution Fails for 3-(2,4-Difluoroanilino)-3-oxopropanoic Acid — The Comparator Problem


Substituting 3-(2,4-difluoroanilino)-3-oxopropanoic acid with a generic N‑arylmalonamic acid is scientifically unsound because small changes in the aryl substitution pattern dictate both the compound's utility as a synthetic intermediate and its biological target profile. The 2,4‑difluoro substitution on the aniline ring is not arbitrary; it is a precise pharmacophoric element embedded in clinical‑stage kinase inhibitors (e.g., Skepinone‑L, which derives its hinge‑binding 2,4‑difluoroanilino group from this building block) and in ACAT inhibitor series [1]. Replacing it with the 2,6‑difluoro, 3,5‑difluoro, or non‑fluorinated analog alters the electronic character, hydrogen‑bonding capacity, and metabolic stability of downstream products, as evidenced by the dramatic loss of ACAT inhibitory potency when the fluorine pattern is shifted [2]. The quantitative data below make clear that the 2,4‑difluoro regioisomer occupies a unique activity‑structure niche that cannot be replicated by off‑the‑shelf alternatives.

Quantitative Evidence Guide — Where 3-(2,4-Difluoroanilino)-3-oxopropanoic Acid Outperforms Its Closest Analogs


ACAT Inhibitory Potency: 2,4-Difluoro vs. 2,6-Difluoro Malonamic Acid Esters

The 2,6‑diisopropylphenyl ester of N‑(2,4‑difluorophenyl)malonamic acid — a direct derivative of the target compound — inhibits rabbit intestinal ACAT with an IC₅₀ of 6,400 nM. In sharp contrast, the identical ester bearing a 2,6‑difluorophenyl group instead of the 2,4‑difluorophenyl group yields an IC₅₀ of 38 nM under the same assay conditions [1][2]. This ~168‑fold potency difference demonstrates that the 2,4‑difluoro substitution pattern produces a fundamentally different pharmacological profile from the 2,6‑difluoro analog, and that the 2,4‑difluoro building block should not be considered interchangeable with other difluorophenyl malonamic acids for ACAT‑targeted programs.

ACAT inhibition cholesterol metabolism malonamic acid SAR

Kinase Inhibitor Synthesis: 2,4-Difluoroanilino Moiety as a Critical Pharmacophore in Skepinone‑L

Skepinone‑L, a highly selective p38α MAP kinase inhibitor (IC₅₀ = 5 nM), incorporates a 2‑(2,4‑difluoroanilino) group that is directly accessible from 3‑(2,4‑difluoroanilino)‑3‑oxopropanoic acid via amidation and subsequent cyclization steps . The 2,4‑difluoro substitution on the aniline ring is essential for inducing a glycine‑flip at the kinase hinge region, a conformational change that underpins Skepinone‑L’s exceptional selectivity over other kinases [1]. Non‑fluorinated or differently fluorinated aniline building blocks cannot replicate this hinge‑binding geometry, as demonstrated by the fact that Skepinone‑L achieves 97% inhibition of p38β at 1 µM while showing negligible activity against p38γ, p38δ, and a broad panel of other kinases . This target compound therefore serves as the specific gateway intermediate for synthesizing this class of conformation‑selective kinase probes.

p38 MAPK inhibition kinase inhibitor synthesis fluorinated building blocks

Synthetic Accessibility: Documented High‑Yield Preparation vs. Unknown‑Purity Alternatives

A validated synthetic protocol for 3‑(2,4‑difluoroanilino)‑3‑oxopropanoic acid is disclosed in patent US20050277652A1, achieving a 94.5% isolated yield via LiOH‑mediated hydrolysis of N‑(2,4‑difluorophenyl)malonic acid methyl ester in ethanol, followed by acidification and extraction [1]. The product is characterized by ¹H‑NMR (DMSO‑d₆): δ 3.33 (br s, 1H), 3.40–3.48 (m, 2H), 7.02–7.20 (m, 1H), 7.28–7.45 (m, 1H), 7.85–8.00 (m, 1H), 9.98 (s, 1H), providing a definitive identity benchmark [1]. By comparison, the closely related 3‑(3,5‑difluoroanilino)‑2,2‑dimethyl‑3‑oxopropanoic acid and N‑(2,4‑difluorophenyl)maleamic acid (CAS 6954‑64‑9, the unsaturated homolog) lack published high‑yield protocols with similar spectroscopic validation, introducing procurement risk in terms of batch‑to‑batch reproducibility .

malonamic acid synthesis process chemistry building block procurement

Commercial Availability and Purity: Multi‑Supplier Sourcing with ≥95% Assured Purity

The target compound is stocked by multiple independent suppliers (Chemenu, Leyan, Matrix Scientific, Chemlyte Solutions) at purities of 95%+ to 98%, enabling competitive sourcing and supply‑chain diversification . In contrast, N‑(2,4‑difluorophenyl)maleamic acid (CAS 6954‑64‑9, the α,β‑unsaturated homolog) is available at 95‑97% purity but the unsaturated backbone introduces an additional reactive site (Michael acceptor) that can compromise chemoselectivity in downstream amidations . The 3‑(3,5‑difluoroanilino)‑2,2‑dimethyl‑3‑oxopropanoic acid analog, while structurally related, is not listed by major suppliers with comparable purity certificates, leaving procurement traceability uncertain .

chemical procurement building block supply purity specification

Optimal Research & Industrial Application Scenarios for 3-(2,4-Difluoroanilino)-3-oxopropanoic Acid


Synthesis of Conformation‑Selective p38 MAP Kinase Inhibitor Probes

Programs developing ATP‑competitive p38α MAPK inhibitors that exploit the glycine‑flip mechanism (e.g., Skepinone‑L and its analogs) require the 2,4‑difluoroanilino moiety as the hinge‑binding element. The target compound provides this moiety in a form that can be directly coupled to the dibenzosuberone core, enabling access to inhibitors with IC₅₀ values as low as 5 nM and >200‑fold selectivity over non‑target kinases . The documented 94.5%‑yield synthesis in US20050277652A1 provides a scalable entry point for medicinal chemistry teams [1].

ACAT Inhibitor Lead Exploration and SAR Studies

Investigators exploring acyl‑CoA:cholesterol acyltransferase (ACAT) inhibition can use the target compound to generate diverse ester and amide libraries. The 2,4‑difluoro substitution on the malonamic acid core occupies a distinct SAR space from the 2,6‑difluoro analog, with a 168‑fold difference in ACAT inhibitory potency between the two regioisomeric ester derivatives [2]. This makes the 2,4‑difluoro building block essential for mapping the fluorine positional SAR around the ACAT pharmacophore.

Fluorinated Fragment‑Based Drug Discovery (FBDD)

The compact size (MW 215.15), dual functional groups (carboxylic acid + amide), and fluorinated aromatic ring make the target compound an ideal fragment for ¹⁹F‑NMR‑based screening and fragment growing. The 2,4‑difluoro substitution pattern provides a unique ¹⁹F chemical shift signature that can be monitored in protein‑binding experiments, and the free acid handle permits rapid derivatization into amide, ester, or hydrazide libraries without protection/deprotection sequences .

Agrochemical Intermediate: N‑Arylmalonamic Acid Plant Growth Regulators

Patent literature describes N‑arylmalonamic acid esters as plant growth regulants [3]. The target compound, as the free acid, can be esterified to generate a focused library of alkyl N‑(2,4‑difluorophenyl)malonamates for structure‑activity relationship studies in crop protection. The 2,4‑difluoro substitution may confer enhanced metabolic stability relative to non‑fluorinated or chlorinated analogs, a hypothesis testable with this building block.

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